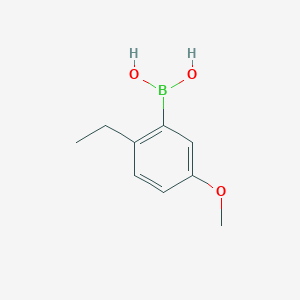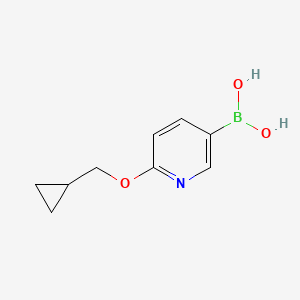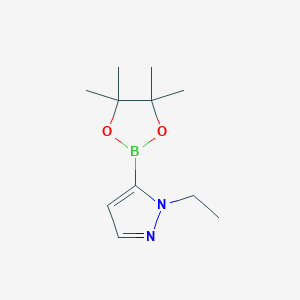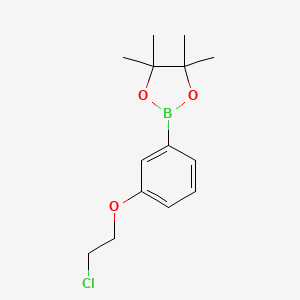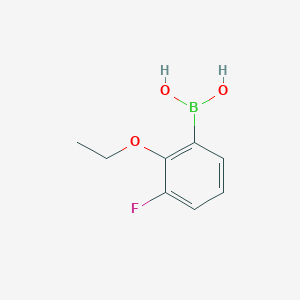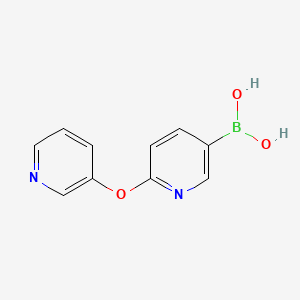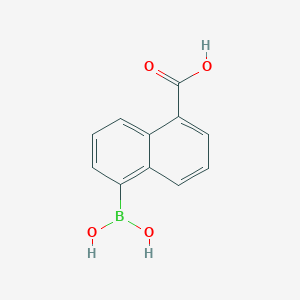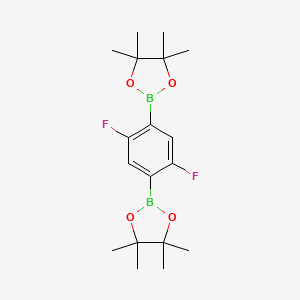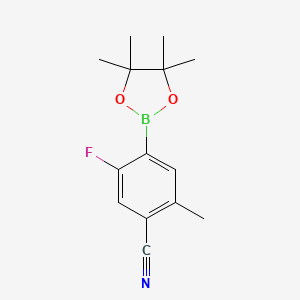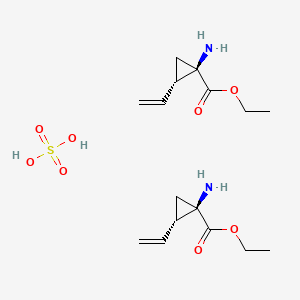
(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate” is a chemical compound with the CAS Number: 1173807-85-6 and a linear formula of C8H13NO2 . It is used in pharmaceutical testing .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C8H13NO2 . Other specific properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Synthesis in Medicinal Chemistry
(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate is a key intermediate in the synthesis of potent hepatitis C virus (HCV) NS3 protease inhibitors. It is a valuable compound in medicinal chemistry due to its role in creating highly specific and effective drugs for treating HCV. Research has focused on developing concise, asymmetric synthesis methods for this compound to enhance its availability for pharmaceutical applications. For instance, Lou et al. (2013) detailed a robust and efficient synthesis process for this compound, highlighting its critical role in HCV drug development (Lou et al., 2013).
Biocatalytic Approaches
Biocatalysis has been explored as a method for producing this compound. Kawabata et al. (2021) developed an enzymatic method using modified esterase from Bacillus subtilis for the asymmetric synthesis of this compound, demonstrating a potential for industrial-scale production (Kawabata et al., 2021).
Enzymatic Hydrolysis and Resolution
The use of bacterial strains for enzymatic hydrolysis has been studied to create high enantioselectivity in the production of this compound. Zhu et al. (2018) identified Sphingomonas aquatilis as an effective biocatalyst for this purpose (Zhu et al., 2018).
Overview of Synthetic Approaches
Sato et al. (2016) provided a comprehensive overview of various methods developed for the preparation of this compound, discussing biocatalytic, catalytic, and stoichiometric approaches. This work emphasized the compound's pharmaceutical significance and the need for efficient synthetic strategies (Sato et al., 2016).
Involvement in Ethylene Biosynthesis in Plants
Research by Hoffman et al. (1982) and McKeon & Yang (2004) explored the role of similar compounds in the ethylene biosynthesis pathway in plants, providing insight into the biochemical processes involving cyclopropane derivatives (Hoffman et al., 1982); (McKeon & Yang, 2004).
Mécanisme D'action
Target of Action
The primary targets of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate are currently unknown. This compound is of high pharmaceutical importance , suggesting it may interact with biological targets to exert therapeutic effects.
Mode of Action
It’s known that the compound is synthesized through a sequence of reactions including PTC alkylation (SN2), homogeneous SN2′ cyclization followed by disassembly of the resultant Ni (ii) complex . .
Biochemical Pathways
Given the compound’s pharmaceutical importance , it is likely to influence key biochemical pathways, but specific pathways and their downstream effects are currently unknown.
Result of Action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate involves the reaction of ethyl diazoacetate with vinylmagnesium bromide to form (1R,2S)-ethyl 2-vinylcyclopropanecarboxylate. This intermediate is then reacted with ammonia to form (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate, which is subsequently treated with sulfuric acid to form the hemisulfate salt.", "Starting Materials": [ "Ethyl diazoacetate", "Vinylmagnesium bromide", "Ammonia", "Sulfuric acid" ], "Reaction": [ "Step 1: Ethyl diazoacetate is reacted with vinylmagnesium bromide in an ether solvent to form (1R,2S)-ethyl 2-vinylcyclopropanecarboxylate.", "Step 2: (1R,2S)-ethyl 2-vinylcyclopropanecarboxylate is reacted with ammonia in an alcohol solvent to form (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate.", "Step 3: (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate is treated with sulfuric acid to form the hemisulfate salt." ] } | |
Numéro CAS |
1173807-85-6 |
Formule moléculaire |
C8H15NO6S |
Poids moléculaire |
253.28 g/mol |
Nom IUPAC |
ethyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate;sulfuric acid |
InChI |
InChI=1S/C8H13NO2.H2O4S/c1-3-6-5-8(6,9)7(10)11-4-2;1-5(2,3)4/h3,6H,1,4-5,9H2,2H3;(H2,1,2,3,4)/t6-,8-;/m1./s1 |
Clé InChI |
IRSDSHMMOLKACP-CIRBGYJCSA-N |
SMILES isomérique |
CCOC(=O)[C@]1(C[C@H]1C=C)N.OS(=O)(=O)O |
SMILES |
CCOC(=O)C1(CC1C=C)N.CCOC(=O)C1(CC1C=C)N.OS(=O)(=O)O |
SMILES canonique |
CCOC(=O)C1(CC1C=C)N.OS(=O)(=O)O |
Autres numéros CAS |
1173807-85-6 |
Pictogrammes |
Flammable; Irritant; Health Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




